Cas no 84392-17-6 (2-[4-(trifluoromethyl)phenyl]benzoic acid)

2-[4-(trifluoromethyl)phenyl]benzoic acid structure
84392-17-6 structure
Product Name:2-[4-(trifluoromethyl)phenyl]benzoic acid
Numero CAS:84392-17-6
MF:C14H9F3O2
MW:266.215274572372
MDL:MFCD00075353
CID:60692
PubChem ID:55251
Update Time:2025-10-05

2-[4-(trifluoromethyl)phenyl]benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
    • 4-(Trifluoromethyl)biphenyl-2-carboxylic acid
    • xenalipin
    • RARECHEM AL BO 1014
    • 4'-(TRIFLUOROMETHYL)-2-BIPHENYLCARBOXYLIC ACID
    • 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
    • 4'-TRIFLUOROMETHYL-BIPHENYL-2-CARBOXYLIC ACID
    • AKOS BAR-0249
    • Xenalipine
    • 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid
    • 2-[4-(trifluoromethyl)phenyl]benzoic acid
    • 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid
    • 4-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
    • 2-(4-Trifluoromethylphenyl)benzoic acid
    • [1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4'-(TRIFLUOROMETHYL)-
    • 28W00I603X
    • NCGC00166
    • 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid (ACI)
    • 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid
    • BW 207U
    • BRD-K99506538-001-03-8
    • 4'-(trifluoromethyl)-1,1'-biphenyl-2carboxylic acid
    • Xenalipin (USAN)
    • 4'-Trifluoromethyl-2-biphenylcarboxylic acid
    • HMS1405M07
    • SCHEMBL133087
    • 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid, 97%
    • (1,1-BIPHENYL)-2-CARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)-
    • 4 inverted exclamation mark -(Trifluoromethyl)biphenyl-2-carboxylic Acid
    • DTXCID8026565
    • NCGC00166227-01
    • Xenalipinum [Latin]
    • 4'-Trifluoromethyl-2-biphenyl carboxylic acid
    • Enamine_004143
    • AB02871
    • SR-01000944798-1
    • 4'-Trifluoromethyl-biphenyl-carboxylic acid
    • 4-'(trifluoromethyl)-1,1'-biphenyl-2-carboxylic acid
    • 4-(TRIFLUOROMETHYL)-2-BIPHENYLCARBOXYLIC ACID
    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylicacid
    • 4'-trifluoromethylbiphenyl-2-carboxylic acid
    • (1,1'-Biphenyl)-2-carboxylic acid, 4'-(trifluoromethyl)-
    • SY024670
    • EN300-16990
    • SR-01000944798
    • Xenalipina [Spanish]
    • Tox21_112359
    • AKOS000118885
    • 84392-17-6
    • UNII-28W00I603X
    • Xenalipine [French]
    • CS-0022404
    • XENALIPIN [USAN]
    • T3231
    • Xenalipinum
    • DTXSID0046565
    • Xenalipin [USAN:INN]
    • MFCD00075353
    • NS00122322
    • PS-7314
    • XENALIPIN [INN]
    • J-513908
    • BW-207U
    • BCP19959
    • Q27254352
    • Tox21_112359_1
    • D06336
    • Xenalipina
    • CHEMBL2104509
    • Z56854445
    • HY-34781
    • CAS-84392-17-6
    • NCGC00166227-02
    • 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxylic acid
    • MDL: MFCD00075353
    • Inchi: 1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)
    • Chiave InChI: IQOMYCGTGFGDFN-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C2C=CC(C(F)(F)F)=CC=2)=CC=CC=1)O
    • BRN: 7577560

Proprietà calcolate

  • Massa esatta: 266.05500
  • Massa monoisotopica: 266.055464
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 319
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 37.3
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: solido
  • Densità: 1.326
  • Punto di fusione: 169.0 to 173.0 deg-C
  • Punto di ebollizione: 335.8°C at 760 mmHg
  • Punto di infiammabilità: 156.9°C
  • PSA: 37.30000
  • LogP: 4.07060
  • Solubilità: Non determinato

2-[4-(trifluoromethyl)phenyl]benzoic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319
  • Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:Sealed in dry,Room Temperature
  • Frasi di rischio:R36/37/38

2-[4-(trifluoromethyl)phenyl]benzoic acid Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-[4-(trifluoromethyl)phenyl]benzoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
31R0004-1g
4'-Trifluoromethyl-biphenyl-2-carboxylic acid
84392-17-6 97%
1g
101.77CNY 2021-07-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
31R0004-5g
4'-Trifluoromethyl-biphenyl-2-carboxylic acid
84392-17-6 97%
5g
305.3CNY 2021-07-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
31R0004-500mg
4'-Trifluoromethyl-biphenyl-2-carboxylic acid
84392-17-6 97%
500mg
93.28CNY 2021-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162562-5G
2-[4-(trifluoromethyl)phenyl]benzoic acid
84392-17-6 98%
5g
¥96.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162562-25g
2-[4-(trifluoromethyl)phenyl]benzoic acid
84392-17-6 98%
25g
¥436.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162562-1G
2-[4-(trifluoromethyl)phenyl]benzoic acid
84392-17-6 98%
1g
¥30.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162562-250mg
2-[4-(trifluoromethyl)phenyl]benzoic acid
84392-17-6 98%
250mg
¥29.90 2023-08-31
Chemenu
CM255252-25g
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
84392-17-6 95+%
25g
$107 2021-06-16
Chemenu
CM255252-100g
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
84392-17-6 95+%
100g
$295 2021-06-16
Alichem
A019065127-250mg
4-(Trifluoromethyl)-2'-biphenylcarboxylic acid
84392-17-6 98%
250mg
$686.80 2023-08-31

2-[4-(trifluoromethyl)phenyl]benzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
The nickel(I) catalyzed coupling of a diarylzinc with an aryl chloride in the synthesis of xenalipin
Eaddy, John F., Organic Preparations and Procedures International, 1995, 27(3), 367-72

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid ,  6-Bromobenzothiazole Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Light-Promoted Chlorine-Radical-Mediated Oxidation of Benzylic C(sp3)-H Bonds utilizing Air as Oxidant
Xu, Ning; et al, Advanced Synthesis & Catalysis, 2023, 365(2), 142-147

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Zinc chloride Solvents: Tetrahydrofuran
1.2 Catalysts: Iodo[4-(trifluoromethyl)phenyl]bis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Diethyl ether
1.4 Reagents: Hydrochloric acid
1.5 Reagents: Sodium hydroxide
Riferimento
Synthesis of carbon-14 labeled xenalipin, a potential hypolipidemic agent
Hill, John A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1992, 31(12), 1011-17

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  3-Aminobenzoic acid ,  Quinone Catalysts: Palladium diacetate Solvents: 1,4-Dioxane ;  48 h, 90 °C
2.1 -
Riferimento
Suzuki-Miyaura Type Regioselective C-H Arylation of Aromatic Aldehydes by a Transient Directing Strategy
Chao, Bao; et al, Organic Letters, 2023, 25(37), 6823-6829

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dichloromethane
1.2 Reagents: Thionyl chloride
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Butyllithium ,  Zinc chloride Solvents: Tetrahydrofuran
2.2 Catalysts: Iodo[4-(trifluoromethyl)phenyl]bis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.3 Reagents: Water Solvents: Diethyl ether
2.4 Reagents: Hydrochloric acid
2.5 Reagents: Sodium hydroxide
Riferimento
Synthesis of carbon-14 labeled xenalipin, a potential hypolipidemic agent
Hill, John A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1992, 31(12), 1011-17

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  14 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Riferimento
Vitamin Catalysis: Direct, Photocatalytic Synthesis of Benzocoumarins via (-)-Riboflavin-Mediated Electron Transfer
Morack, Tobias; et al, Organic Letters, 2018, 20(5), 1316-1319

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity
George, Stephen R. D.; et al, Organic & Biomolecular Chemistry, 2015, 13(43), 10745-10750

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water
Riferimento
Suzuki cross-coupling of arylboronic acids mediated by a hydrosoluble Pd(0)/TPPTS catalyst
Dupuis, C.; et al, Tetrahedron Letters, 2001, 42(37), 6523-6526

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Palladium diacetate Solvents: Water ;  5 min, rt
1.2 Reagents: Potassium hydroxide ;  1 h, rt → 75 °C; 4 h, 75 °C
Riferimento
An improved protocol for ligandless Suzuki-Miyaura coupling in water
Korolev, Dmitrii N.; et al, Tetrahedron Letters, 2006, 47(25), 4225-4229

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Acetonitrile ,  Water ;  rt → 60 °C; overnight, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; overnight, 50 °C
Riferimento
Transition-Metal-Free Synthesis of Phenanthridinones through Visible-Light-Driven Oxidative C-H Amidation
Usami, Kaoru; et al, European Journal of Organic Chemistry, 2020, 2020(10), 1496-1504

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  2 min, rt
1.2 rt; 12 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; 12 h, 50 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Riferimento
Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids
Ramirez, Nieves P.; et al, Organic Letters, 2015, 17(18), 4550-4553

Metodo di produzione 12

Condizioni di reazione
Riferimento
Unveiling the potency of a phenalenyl-based photocatalyst for intramolecular dehydrogenative lactonization
Sen, Partha Pratim; et al, Organic Chemistry Frontiers, 2024, 11(1), 106-112

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium
1.2 Reagents: Titanium ethoxide Solvents: Tetrahydrofuran ;  rt; 1 h, rt → 0 °C
1.3 0.5 h, rt
1.4 Reagents: Oxygen Catalysts: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  10 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Room-temperature cobalt-catalyzed arylation of aromatic acids: overriding the ortho-selectivity via the oxidative assembly of carboxylate and aryl titanate reagents using oxygen
Liu, Kun-Ming; et al, Organic & Biomolecular Chemistry, 2016, 14(5), 1593-1598

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water
Riferimento
A practical preparation of 2-carboxyphenylboronic acid and its application for the preparation of biaryl-2-carboxylic acids using Suzuki coupling reactions
Tao, Bin; et al, Synthesis, 2002, (8), 1043-1046

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Acetonitrile ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity
George, Stephen R. D.; et al, Organic & Biomolecular Chemistry, 2015, 13(43), 10745-10750

2-[4-(trifluoromethyl)phenyl]benzoic acid Raw materials

2-[4-(trifluoromethyl)phenyl]benzoic acid Preparation Products

2-[4-(trifluoromethyl)phenyl]benzoic acid Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:84392-17-6)2-[4-(trifluoromethyl)phenyl]benzoic acid
Numero d'ordine:A840771
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:51
Prezzo ($):186.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:84392-17-6)2-[4-(trifluoromethyl)phenyl]benzoic acid
A840771
Purezza:99%
Quantità:100g
Prezzo ($):186.0
Email